Dichlororuthenium,1,10-phenanthroline xhydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlororuthenium,1,10-phenanthroline xhydrate is typically synthesized through the reaction of ruthenium trichloride with 1,10-phenanthroline in an inert atmosphere. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dichlororuthenium,1,10-phenanthroline xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Various ligands such as bipyridine or other nitrogen-containing ligands can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Dichlororuthenium,1,10-phenanthroline xhydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in photoredox reactions and as a precursor for the synthesis of other coordination compounds.
Biology: Investigated for its phototoxicity and oxygen sensitivity, making it useful in studies involving cellular respiration and oxidative stress.
Mechanism of Action
The mechanism by which dichlororuthenium,1,10-phenanthroline xhydrate exerts its effects involves the interaction of its ruthenium center with molecular targets. In photoredox reactions, the compound absorbs light, leading to an excited state that can transfer electrons to or from substrates, facilitating various chemical transformations. In biological systems, its phototoxicity is attributed to the generation of reactive oxygen species upon light exposure, which can induce oxidative damage in cells .
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) chloride
- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
- Tris(1,10-phenanthroline)ruthenium(II) chloride hydrate
Uniqueness
Dichlororuthenium,1,10-phenanthroline xhydrate is unique due to its specific ligand environment and its ability to undergo a wide range of chemical reactions. Its phototoxic properties and applications in photoredox catalysis distinguish it from other similar ruthenium complexes .
Biological Activity
Dichlororuthenium(II) complexes, particularly those involving 1,10-phenanthroline, have garnered significant interest in the field of medicinal chemistry due to their promising biological activities. This article reviews the biological activity of Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate , focusing on its mechanisms of action, cellular effects, and potential applications in cancer therapy.
Target Interaction
The primary target for dichlororuthenium(II) complexes is oxygen , which plays a crucial role in their biological activity. These complexes exhibit a unique ability to quench fluorescence in the presence of oxygen, making them effective probes for measuring oxygen levels in biological systems.
Mode of Action
The interaction with oxygen is facilitated through a process called fluorescence quenching . This property allows the complexes to monitor metabolic activity by detecting changes in fluorescence intensity correlated with cellular respiration rates .
Cellular Effects
Cytotoxicity Studies
Recent studies have demonstrated that dichlororuthenium(II) complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, the complex has shown potent antiproliferative activity against ovarian carcinoma (A2780) and colorectal carcinoma (HCT116) cell lines. Notably, it also displayed low toxicity towards normal human dermal fibroblasts, indicating a favorable therapeutic index .
Reactive Oxygen Species (ROS) Production
In A2780 cells, treatment with these complexes led to increased production of reactive oxygen species (ROS) , which are known to induce autophagy and cellular senescence. Interestingly, while ROS production was noted, apoptosis was not significantly induced, suggesting alternative pathways for cell death may be involved .
Dosage Effects and Efficacy
The efficacy of dichlororuthenium(II) complexes can vary significantly based on dosage. In studies involving the HCT116-Dox cell line (doxorubicin-resistant), the complex demonstrated an IC50 value comparable to that of sensitive cell lines, suggesting its potential to overcome multidrug resistance mechanisms .
Cell Line | IC50 (μM) | Notes |
---|---|---|
A2780 | 5.5 | Higher antiproliferative effect |
HCT116 | 6.8 | Effective against doxorubicin-resistant cells |
Normal Fibroblasts | >50 | Low cytotoxicity observed |
Case Studies
-
In Vitro Studies :
In vitro experiments using various cancer cell lines revealed that dichlororuthenium(II) complexes could effectively inhibit cell growth while sparing normal cells. The studies highlighted the importance of counter anions in enhancing cytotoxicity and internalization rates within cells . -
In Vivo Studies :
Animal models such as zebrafish have been utilized to assess the in vivo toxicity and efficacy of these complexes. Results indicated promising antitumor activity without significant adverse effects on normal tissues, reinforcing their potential for clinical applications .
Properties
IUPAC Name |
dichlororuthenium;1,10-phenanthroline;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2ClH.H2O.Ru/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h1-8H;2*1H;1H2;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADDTDSLECTKBR-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl[Ru]Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2ORu |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.